1-Benzyl-4-(2-nitrophenyl)piperazine
Description
1-Benzyl-4-(2-nitrophenyl)piperazine is a piperazine derivative featuring a benzyl group at the 1-position and a 2-nitrophenyl group at the 4-position of the piperazine ring. This compound has been synthesized for pharmacological studies, particularly in the context of receptor binding and enzyme inhibition . Its hydrochloride salt form is noted in spectroscopic analyses, confirming its structural integrity .
Properties
CAS No. |
199105-16-3 |
|---|---|
Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
1-benzyl-4-(2-nitrophenyl)piperazine |
InChI |
InChI=1S/C17H19N3O2/c21-20(22)17-9-5-4-8-16(17)19-12-10-18(11-13-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
InChI Key |
DMENHEVTWVZMAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Piperazine derivatives are structurally diverse, with modifications often dictating their pharmacological and physicochemical profiles. Below is a detailed comparison of 1-Benzyl-4-(2-nitrophenyl)piperazine with analogous compounds:
Structural Analogues
Key Observations :
- Aromatic Systems : Pyridine-containing analogues (e.g., ) may exhibit distinct binding due to nitrogen's lone pair availability, unlike benzene-based derivatives.
Key Observations :
- Enzyme Inhibition: Piperazine-linked indole derivatives (e.g., ) show nanomolar-range BACE1 inhibition, suggesting that the nitro group in the target compound may similarly enhance enzyme interaction if positioned optimally.
- Receptor Binding: Benzylpiperazines with fluorinated or nitrated substituents (e.g., ) often exhibit improved CNS penetration and receptor affinity compared to non-halogenated analogues.
Physicochemical Properties
Key Observations :
- Solubility: The nitro group in the target compound may reduce aqueous solubility compared to quinolone derivatives with ethylene spacers .
- pKa Trends : Direct attachment of electron-withdrawing groups (e.g., nitro) to piperazine lowers pKa, affecting ionization and membrane permeability .
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